Cas no 2171516-68-8 (4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

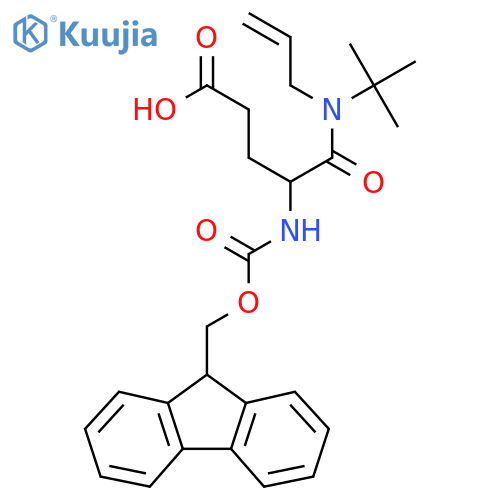

2171516-68-8 structure

商品名:4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1516998

- 2171516-68-8

- 4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

- 4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid

-

- インチ: 1S/C27H32N2O5/c1-5-16-29(27(2,3)4)25(32)23(14-15-24(30)31)28-26(33)34-17-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h5-13,22-23H,1,14-17H2,2-4H3,(H,28,33)(H,30,31)

- InChIKey: UIDAZCUZERYWHT-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(CCC(=O)O)C(N(CC=C)C(C)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 464.23112213g/mol

- どういたいしつりょう: 464.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 11

- 複雑さ: 724

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 95.9Ų

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1516998-0.1g |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1516998-2.5g |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1516998-0.5g |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1516998-50mg |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1516998-5.0g |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1516998-10000mg |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1516998-250mg |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1516998-100mg |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1516998-1.0g |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1516998-500mg |

4-[tert-butyl(prop-2-en-1-yl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |

2171516-68-8 | 500mg |

$3233.0 | 2023-09-27 |

4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

2171516-68-8 (4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬